molecular formula C24H27NO5 B2945970 (Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 859661-98-6

(Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No.: B2945970
CAS No.: 859661-98-6
M. Wt: 409.482
InChI Key: JSRUEBJBIBOHNI-BKUYFWCQSA-N
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Description

The compound (Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one features a benzofuran-3(2H)-one core substituted with:

  • A 2,3-dimethoxybenzylidene group at position 2, contributing to electron-rich aromatic interactions.
  • A hydroxy group at position 6, enabling hydrogen bonding and solubility modulation.

This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic and hydrogen-bonding interactions .

Properties

IUPAC Name

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-15-7-4-5-12-25(15)14-18-19(26)11-10-17-22(27)21(30-24(17)18)13-16-8-6-9-20(28-2)23(16)29-3/h6,8-11,13,15,26H,4-5,7,12,14H2,1-3H3/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRUEBJBIBOHNI-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=CC3=C2OC(=CC4=C(C(=CC=C4)OC)OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCCN1CC2=C(C=CC3=C2O/C(=C\C4=C(C(=CC=C4)OC)OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its cytotoxic, anti-inflammatory, and analgesic properties, drawing from various studies and research findings.

Chemical Structure

The compound's structure can be represented as follows:

C20H25NO4\text{C}_{20}\text{H}_{25}\text{N}\text{O}_4

This structure features a benzofuran core, which is known for its diverse biological activities.

1. Cytotoxic Activity

Research has indicated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the substituents on the benzofuran ring can influence the cytotoxicity and apoptosis induction in cancer cells. In particular, compounds with specific functional groups have demonstrated the ability to induce reactive oxygen species (ROS) generation and apoptosis in K562 leukemia cells .

CompoundCell LineCytotoxicity (IC50)Mechanism
Compound 6K56215 µMInduces apoptosis via ROS generation
Compound 8K56220 µMInduces apoptosis via mitochondrial pathway

2. Anti-inflammatory Activity

Benzofuran derivatives have also been noted for their anti-inflammatory properties. A related compound demonstrated a significant reduction in pro-inflammatory cytokines such as TNF and IL-1, suggesting that the compound may modulate inflammatory responses effectively . The mechanism involves suppression of NF-κB activity in macrophage cells.

3. Analgesic Activity

The analgesic properties of benzofuran derivatives have been explored in various models of nociception. For example, a derivative exhibited dose-dependent analgesic effects comparable to traditional analgesics like aspirin and acetaminophen but with greater potency . The analgesic action was found to be independent of opioid pathways, indicating a unique mechanism of action.

Case Studies

Several studies have highlighted the biological potential of similar benzofuran compounds:

  • Study on Antinociceptive Effects : A study evaluated a benzofuran derivative's antinociceptive effects across multiple models, revealing significant pain relief without notable side effects typically associated with opioid analgesics .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of various benzofuran derivatives against different cancer cell lines, establishing a correlation between structural modifications and biological activity .

Comparison with Similar Compounds

Substituent Variations at Position 2 (Benzylidene Group)

The benzylidene substituent significantly impacts electronic properties and binding affinity. Key comparisons include:

Compound Name Substituent at Position 2 Key Features Reference
Target Compound 2,3-Dimethoxybenzylidene Enhanced lipophilicity; methoxy groups stabilize aromatic resonance
(Z)-2-(2,3-Dihydroxybenzylidene)-6,7-dihydroxy 2,3-Dihydroxybenzylidene Higher polarity due to hydroxyls; potential for stronger H-bonding
(Z)-2-(2,6-Dihydroxybenzylidene)-6,7-dihydroxy 2,6-Dihydroxybenzylidene Altered H-bonding geometry; lower synthetic yield (22.1%)
(2Z)-2-(3-Fluorobenzylidene) 3-Fluorobenzylidene Electronegative fluorine enhances stability and dipole interactions
(2Z)-2-(2-Thienylmethylene) 2-Thienylmethylene Thiophene introduces π-π stacking with heteroaromatic systems

Key Observations :

  • Methoxy vs. Hydroxy : The target compound’s 2,3-dimethoxy group increases lipophilicity compared to dihydroxy analogues (e.g., 6e, 6h), favoring membrane permeability but reducing aqueous solubility .
  • Fluorine and Thiophene : Fluorine in enhances metabolic stability, while thiophene in may alter binding specificity in sulfur-rich biological environments.

Substituent Variations at Position 7

The (2-methylpiperidin-1-yl)methyl group distinguishes the target compound from analogues with simpler or bulkier substituents:

Compound Name Substituent at Position 7 Key Features Reference
Target Compound (2-Methylpiperidin-1-yl)methyl Steric bulk and basic nitrogen; potential for pH-dependent solubility
7-[(4-Methylpiperidin-1-yl)methyl] 4-Methylpiperidinylmethyl Isomeric piperidine substitution; altered steric and electronic effects
7-[(4-(2-Hydroxyethyl)piperazin-1-yl)methyl] 4-(2-Hydroxyethyl)piperazinylmethyl Increased hydrophilicity due to hydroxyethyl group; enhanced solubility
6,7-Dihydroxy (unsubstituted) None (hydroxy groups only) Reduced steric hindrance; higher polarity

Key Observations :

  • Piperidine vs. Piperazine: The target’s piperidine moiety (vs.
  • Hydroxyethyl Modification : The hydroxyethyl group in enhances water solubility, which may improve bioavailability compared to the target’s methyl group.

Key Observations :

  • Synthetic Efficiency : Compound 6e achieves a higher yield (63.8%) compared to 6h (22.1%), suggesting substituent position (2,3 vs. 2,6) influences reaction kinetics.
  • Thermal Stability : The dihydroxy analogue 6e has a higher melting point (292–293°C) than 6h (268–269°C), likely due to stronger intermolecular H-bonding.

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